3,3-Diethylcyclobutan-1-amine hydrochloride
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Overview
Description
3,3-Diethylcyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H17N·HCl. It is a hydrochloride salt form of 3,3-diethylcyclobutan-1-amine, which is a cyclobutane derivative. This compound is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diethylcyclobutan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a or other cyclization methods.
Alkylation: The cyclobutane ring is then alkylated with ethyl groups to form 3,3-diethylcyclobutane.
Amination: The diethylcyclobutane is then subjected to amination to introduce the amine group, resulting in 3,3-diethylcyclobutan-1-amine.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-diethylcyclobutan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted cyclobutane derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3,3-diethylcyclobutan-1-amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It is also employed in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-diethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,3-Dimethylcyclobutan-1-amine hydrochloride
- 3,3-Diethylcyclopentan-1-amine hydrochloride
- 3,3-Diethylcyclohexan-1-amine hydrochloride
Comparison: 3,3-diethylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure and the presence of diethyl groups. Compared to similar compounds with different ring sizes or substituents, it exhibits distinct chemical and biological properties. For example, the cyclobutane ring imparts specific steric and electronic effects that influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-diethylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDLNLKNKCYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)N)CC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-12-6 |
Source
|
Record name | 3,3-diethylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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